N-Butyl-N-(3-phenylprop-2-EN-1-YL)benzenesulfonamide
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Overview
Description
N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group that is S-linked to a benzene ring. The molecular formula of this compound is C10H15NO2S, and it has a molecular weight of 213.297 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-butylamine and 3-phenylprop-2-en-1-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized as a plasticizer in the production of polymers such as nylon and polycarbonates.
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzenesulfonamide: Similar structure but lacks the 3-phenylprop-2-en-1-yl group.
N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide: Contains a tert-butyl group and a pyrimidinyl group.
Uniqueness
N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide is unique due to the presence of both the N-butyl and 3-phenylprop-2-en-1-yl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
646998-45-0 |
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Molecular Formula |
C19H23NO2S |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N-butyl-N-(3-phenylprop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C19H23NO2S/c1-2-3-16-20(17-10-13-18-11-6-4-7-12-18)23(21,22)19-14-8-5-9-15-19/h4-15H,2-3,16-17H2,1H3 |
InChI Key |
DSOACOSQOMLBHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC=CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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